

Application Note: Quantitative Analysis of Fluthiacet in Plant Tissues by LC-MS/MS

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Compound of Interest

Compound Name:	Fluthiacet
Cat. No.:	B1258404

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide **Fluthiacet**-methyl in plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. The subsequent LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for accurate quantification. This method is suitable for researchers in food safety, environmental science, and agricultural fields for monitoring **Fluthiacet**-methyl residues in crops such as soybeans.

Introduction

Fluthiacet-methyl is a selective herbicide used for the control of broadleaf weeds in various crops. Monitoring its residue levels in plant tissues is crucial to ensure food safety and compliance with regulatory limits. This document provides a comprehensive protocol for the extraction, cleanup, and quantification of **Fluthiacet**-methyl using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Principle

The method involves an initial extraction of **Fluthiacet**-methyl from a homogenized plant sample into an organic solvent (acetonitrile). Co-extracted matrix components are then separated and removed through a partitioning step using salts (magnesium sulfate and sodium

acetate) and a dispersive solid-phase extraction (d-SPE) cleanup step. The final extract is analyzed by LC-MS/MS. The analyte is separated from remaining matrix components on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in MRM mode, which ensures accurate identification and quantification.

Experimental Protocols

Required Materials and Reagents

- Solvents: LC-MS grade acetonitrile, methanol, and water.
- Reagents: Formic acid (LC-MS grade), ammonium formate (LC-MS grade), anhydrous magnesium sulfate ($MgSO_4$), and sodium acetate (NaOAc).
- Standards: **Fluthiacet**-methyl certified reference standard.
- d-SPE Sorbents: Primary secondary amine (PSA) and C18 sorbents.
- Equipment: High-speed blender/homogenizer, centrifuge capable of 4000 rpm, vortex mixer, analytical balance, rotary evaporator (optional), SPE cartridges (if required), 50 mL and 15 mL polypropylene centrifuge tubes, syringe filters (0.22 μ m).

Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10 ± 0.1 g of a representative, homogenized plant sample (e.g., soybean tissue) into a 50 mL polypropylene centrifuge tube. For dry samples, add 10 mL of water and allow to rehydrate for 30 minutes.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.[1]
- Salting Out (Liquid-Liquid Partitioning): Add 4 g of anhydrous $MgSO_4$ and 1.5 g of sodium acetate to the tube.[2][3] Immediately cap and vortex for 1 minute to prevent the formation of salt agglomerates.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing **Fluthiacet**-methyl) and a lower layer of water and solid plant material.[1]

- Dispersive SPE Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile extract into a 2 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[1]
- Vortex and Centrifuge: Vortex the cleanup tube for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
- Final Extract: Carefully collect the supernatant (the cleaned extract) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

Standard Preparation

Prepare a stock solution of **Fluthiacet-methyl** (e.g., 100 µg/mL) in acetonitrile. From this stock, prepare a series of working standards by serial dilution. To account for matrix effects, it is mandatory to prepare matrix-matched calibration standards by diluting the working standards in a blank plant extract that has undergone the full sample preparation procedure.[4][5] A typical calibration range is 1 to 200 µg/L.[2][6]

LC-MS/MS Analysis

The following parameters serve as a guideline and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 Reversed-Phase (e.g., 50 mm x 4.6 mm, 5 μ m)[2]
Mobile Phase A	5 mM Ammonium Formate + 0.1% Formic Acid in Water[2][7]
Mobile Phase B	5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[7]
Flow Rate	0.8 mL/min[2]
Injection Volume	5 μ L[2]
Column Temp.	Ambient or 40 °C
Gradient	Start with 20% B, ramp to 95-100% B over 10-15 min, hold, then re-equilibrate.

Mass Spectrometry (MS/MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
Capillary Voltage	3500 V[2]
Gas Temperature	250 °C[2]
Gas Flow	8 L/min[2]
Nebulizer Pressure	55 psi[2]
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for Fluthiacet-methyl

The precursor ion for **Fluthiacet-methyl** is m/z 404.1. Two product ions are monitored: one for quantification and one for confirmation.[2]

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (V)
Fluthiacet-methyl	404.1	344.0	274.0	20 / 30

Collision energies should be optimized for the specific instrument being used.

Method Performance and Data

Method performance should be validated according to SANTE or FDA guidelines.[\[2\]](#)[\[7\]](#) Key validation parameters are summarized below.

Method Validation Parameters

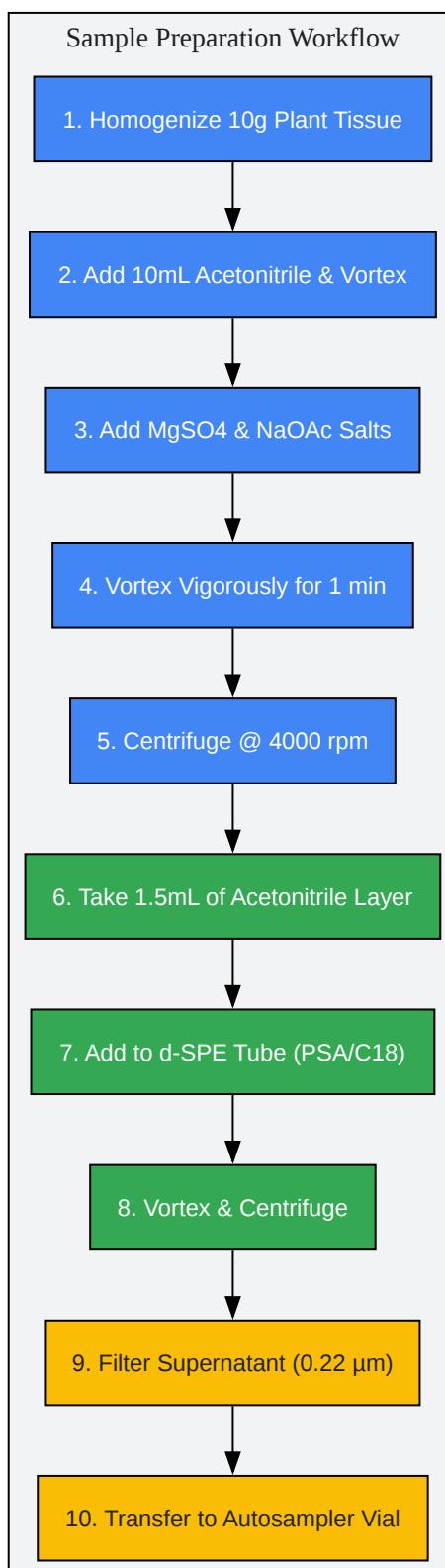
Parameter	Typical Acceptance Criteria	Example Result
Linearity (r^2)	> 0.99 [2]	0.9976 [2]
Limit of Quantification (LOQ)	Signal-to-Noise > 10	0.01 mg/kg [8]
Limit of Detection (LOD)	Signal-to-Noise > 3	0.005 mg/kg
Accuracy (Recovery)	70 - 120% [2]	85 - 110%
Precision (RSD)	$\leq 20\%$ [2]	< 15%

Recovery Data

The following table shows representative recovery and precision data from soybean samples fortified at three different concentration levels.

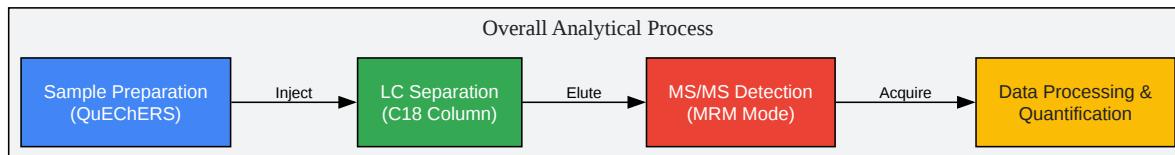
Spiking Level (mg/kg)	Mean Recovery (%) (n=5)	RSD (%)
0.01 (LOQ)	92.5	11.2
0.05	98.7	8.5
0.50	103.2	6.1

Visual Workflow Diagrams



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Caption: QuEChERS sample preparation workflow for **Fluthiacet** analysis.



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Caption: High-level overview of the complete analytical workflow.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and effective means for the quantitative analysis of **Fluthiacet**-methyl in plant tissues. The use of a QuEChERS-based sample preparation protocol ensures high sample throughput with excellent analyte recovery and matrix cleanup. This method meets the typical performance requirements for regulatory monitoring of pesticide residues in agricultural commodities.

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